molecular formula C9H13ClN4 B1434393 1-(3-Chloropyrazin-2-yl)-1,4-diazepane CAS No. 1936338-34-9

1-(3-Chloropyrazin-2-yl)-1,4-diazepane

Cat. No. B1434393
M. Wt: 212.68 g/mol
InChI Key: LJNZKYRTYAHGOM-UHFFFAOYSA-N
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Description

The molecule “1-(3-Chloropyrazin-2-yl)-1,4-diazepane” is a diazepane derivative with a pyrazine ring attached. Pyrazines are aromatic organic compounds with two nitrogen atoms in the six-membered ring, and diazepanes are seven-membered rings with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the seven-membered diazepane ring and the six-membered pyrazine ring. The pyrazine ring would likely contribute to the aromaticity of the molecule .


Chemical Reactions Analysis

As for the chemical reactions, it’s challenging to predict without specific context. The reactivity of this compound would likely be influenced by the electron-withdrawing chloro group on the pyrazine ring and the presence of the nitrogen atoms in the diazepane and pyrazine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro group could increase its polarity, and the nitrogen atoms could participate in hydrogen bonding, influencing its solubility properties .

Scientific Research Applications

Synthesis and Chemical Properties

1,4-Diazepines, including compounds like 1-(3-Chloropyrazin-2-yl)-1,4-diazepane, are known for their wide range of biological activities, which has led scientists to actively explore their synthesis, reactions, and biological evaluation for decades. These activities include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The importance of 1,4-diazepines in medicinal chemistry is highlighted by their significant biological activities, which could be leveraged for pharmaceutical applications (Rashid et al., 2019).

Biological and Pharmacological Applications

The review of synthetic routes, chemical reactions, and the biological attributes of 1,4-diazepine derivatives, including the chloropyrazinyl diazepanes, concludes their potential utility in pharmaceutical industries due to their diverse biological activities. These activities make such compounds valuable for exploring new therapeutic agents, particularly in areas where current treatments are insufficient (Rashid et al., 2019).

Environmental and Material Science Applications

While the focus on 1-(3-Chloropyrazin-2-yl)-1,4-diazepane specifically in environmental and material sciences is limited, related compounds have been studied for their applications in energetic materials. High-nitrogen azine energetic materials, for example, have been investigated for their potential in improving the performance of propellants, reducing the sensitivity of mixed explosives, and enhancing the efficiency of gas generators. Such studies indicate the broader potential of chloropyrazinyl derivatives in areas beyond pharmaceuticals, including their role in energetic materials and environmental remediation (Yongjin & Shuhong, 2019).

properties

IUPAC Name

1-(3-chloropyrazin-2-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-8-9(13-4-3-12-8)14-6-1-2-11-5-7-14/h3-4,11H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNZKYRTYAHGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyrazin-2-yl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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